tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(1-formylcyclopentyl)methyl]carbamate: is a cyclic carbamate derivative widely used in organic synthesis and the pharmaceutical industry. This compound, with the molecular formula C12H21NO3 and a molecular weight of 227.3, is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1-formylcyclopentyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its use in palladium-catalyzed synthesis of N-Boc-protected anilines and the synthesis of tetrasubstituted pyrroles .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products: The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules .
Biology and Medicine: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and bioactive molecules. Its stability and reactivity make it a valuable intermediate in drug development.
Industry: The compound is also used in the production of polymers and other industrial chemicals, where its unique properties contribute to the development of new materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions. The molecular targets and pathways involved include various enzymes and receptors that interact with the carbamate group .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl carbazate
- N-Boc-hydroxylamine
Uniqueness: tert-Butyl N-[(1-formylcyclopentyl)methyl]carbamate is unique due to its cyclic structure and the presence of a formyl group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
Properties
CAS No. |
941687-66-7 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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